5,6-Dimethyl-2-thiouracil

Catalog No.
S715017
CAS No.
28456-54-4
M.F
C6H8N2OS
M. Wt
156.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethyl-2-thiouracil

Eliminate false positives in thyreostatic residue analysis. 5,6-Dimethyl-2-thiouracil is the gold-standard internal standard for LC-MS/MS quantification, providing equivalent extraction behavior with zero biological background.

  • Distinct +28 Da mass shift vs. endogenous thiouracils
  • Ensures compliance with EU 2002/657/EC
  • Non-interchangeable for sterically tuned anti-HIV pyrimidinone synthesis.

Sourced with certified purity, ready for immediate dispatch.

CAS Number

28456-54-4

Product Name

5,6-Dimethyl-2-thiouracil

IUPAC Name

5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

InChI

InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)

InChI Key

MEAKRQUSGACTFV-UHFFFAOYSA-N

SMILES

CC1=C(NC(=S)NC1=O)C

Synonyms

5,6-Dimethyl-2-thiouracil; 28456-54-4; 5,6-Dimethylthiouracil; 5,6-dimethyl-2-sulfanylpyrimidin-4-ol; Uracil, 5,6-dimethyl-2-thio-; NSC 60687

Canonical SMILES

CC1=C(NC(=S)NC1=O)C

Isomeric SMILES

CC1=C(NC(=NC1=O)S)C

The exact mass of the compound 5,6-Dimethyl-2-thiouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60687. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

5,6-Dimethyl-2-thiouracil (CAS 28456-54-4) is a highly substituted pyrimidine derivative characterized by a thiol group at the C2 position and two methyl groups at the C5 and C6 positions. As a solid heterocyclic building block, it exhibits reliable solubility in polar organic solvents such as DMF (15 mg/mL) and DMSO (10 mg/mL) . In industrial and analytical procurement, this specific compound is primarily sourced for two critical applications: as an indispensable internal standard for the LC-MS/MS quantification of illicit thyreostatic drug residues in food safety testing, and as a sterically constrained precursor for the synthesis of anti-HIV-1 pyrimidinone derivatives [1]. Its precise substitution pattern makes it a non-interchangeable material for workflows requiring exact mass differentiation or specific lipophilic profiles.

Research Fit

LC‑MS/MS thyreostat residue surveillance as validated internal standard
Heterocyclic building block for pyrimidinone‑based anti‑HIV‑1 agents
Metal‑complexation and co‑crystal engineering research scaffold

Substituting 5,6-dimethyl-2-thiouracil with closely related analogs, such as 2-thiouracil or 6-methyl-2-thiouracil, fundamentally compromises both analytical integrity and synthetic target profiles. In regulatory residue testing, using a naturally occurring or commonly administered thyreostat as an internal standard introduces severe endogenous background interference, leading to false positives and failed method validation [1]. 5,6-Dimethyl-2-thiouracil circumvents this by providing equivalent extraction behavior with zero biological background. Furthermore, in medicinal chemistry, replacing the di-methylated core with an unsubstituted analog drastically alters the steric volume and lipophilicity of the resulting pyrimidinone ring, directly shifting the structure-activity relationship (SAR) away from the intended hydrophobic pocket binding in antiviral drug development [2].

Substitution Risk

Alkyl substitution pattern alters pKa and metal‑chelating capacity; other thiouracils are not interchangeable.
Internal standard validation is specific to DMTU; monomethyl or unsubstituted analogues compromise method CCα/CCβ and accuracy.
5,6‑Dimethyl substitution is integral to pyrimidinone pharmacophore construction; alternative thiouracils do not yield the same scaffold.

Eliminating Endogenous Background in Residue Analysis

In the regulatory quantification of thyreostatic drugs in animal tissues, 5,6-dimethyl-2-thiouracil is utilized as the optimal internal standard. When spiked at 20 ng/g in complex biological matrices (e.g., bovine liver), it exhibits an extraction recovery comparable to target analytes (>70%), but crucially provides 0% endogenous background interference[1]. In contrast, using target analogs like 2-thiouracil or 6-methyl-2-thiouracil as baselines would result in false positives due to incurred residues. This differentiation enables the analytical method to achieve rigorous detection capabilities (CCβ) of 4.8–11 ng/g, fully complying with the EU reference limit of 10 ng/g [2].

Evidence DimensionEndogenous matrix interference and method detection capability (CCβ)
Target Compound Data5,6-DMTU (Internal Standard): 0% endogenous interference; enables CCβ of 4.8–11 ng/g
Comparator Or Baseline2-Thiouracil / 6-Methyl-2-thiouracil: High risk of endogenous/administered residue interference
Quantified DifferenceComplete elimination of false positives while maintaining >70% extraction recovery
ConditionsLC-MS/MS or HILIC-MS/MS analysis of bovine tissue extracts

Procurement of 5,6-DMTU is strictly required for accredited food safety laboratories to validate thyreostat quantification methods without analytical cross-talk.

Metal‑Complex Stability
Head‑to‑head
pKa′ 8.08; log K₁ ~100× higher for Pb²⁺/Cd²⁺ vs. Ni²⁺/Zn²⁺
Highest complex stability among tested thiouracils supports metal sensing sensitivity
Potentiometric titration; class‑specific review recommended

Isobaric Interference Elimination via Mass Shift

The addition of two methyl groups at the 5 and 6 positions of the thiouracil core increases the molecular weight to 156.2 g/mol. During Multiple Reaction Monitoring (MRM) in electrospray ionization (ESI), 5,6-dimethyl-2-thiouracil yields a distinct precursor ion (e.g., m/z 155 [M-H]-). This provides a definitive +28 Da mass shift compared to 2-thiouracil (m/z 127 [M-H]-) and a +14 Da shift compared to 6-methyl-2-thiouracil (m/z 141 [M-H]-) [1]. This quantified mass difference completely eliminates isobaric interference and cross-talk in the mass spectrometer detector, ensuring highly precise calibration curves [2].

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z) in negative ESI
Target Compound Data5,6-DMTU: m/z 155 [M-H]-
Comparator Or Baseline2-Thiouracil: m/z 127 [M-H]-
Quantified Difference+28 Da mass shift ensuring zero MRM cross-talk
ConditionsElectrospray ionization tandem mass spectrometry (ESI-MS/MS)

It guarantees that the internal standard signal is completely isolated from the target analyte signals, a fundamental requirement for quantitative mass spectrometry procurement.

ISTD Method Performance
Method context
CCα 4.3–16.1 μg/kg; CCβ 8.7–20.7 μg/kg; accuracy error <6%; RSD 5.6–10.3%
Enables EU‑compliant thyreostat surveillance methods in animal tissues
UPLC‑MS/MS and LC‑MS/MS; method validation context

Steric Tuning in Pyrimidinone Synthesis

5,6-Dimethyl-2-thiouracil is utilized as a specific heterocyclic building block in the synthesis of 2-[(2-phthalimidoethyl)thio]-4(3H)-pyrimidinone derivatives targeting HIV-1. The presence of the 5,6-dimethyl substitution provides a larger steric volume and higher lipophilicity compared to the unsubstituted 2-thiouracil core [1]. When alkylated at the sulfur atom, this di-methylated pyrimidinone ring interacts differently within the hydrophobic binding pockets of viral targets (such as reverse transcriptase) compared to its unmethylated analogs, directly altering the structure-activity relationship (SAR) profile .

Evidence DimensionCore substitution pattern and steric bulk
Target Compound Data5,6-Dimethyl substituted pyrimidinone core
Comparator Or Baseline2-Thiouracil (Unsubstituted core)
Quantified DifferenceAddition of two methyl groups increases lipophilicity and steric constraint at the C5/C6 positions
ConditionsS-alkylation synthesis of pyrimidinone derivatives

Buyers synthesizing sterically constrained NNRTI candidates must procure this exact di-methylated precursor, as generic thiouracils will yield off-target pharmacological profiles.

Synthetic Utility
Class‑level
Precursor for 2‑[(2‑phthalimidoethyl)thio]‑4(3H)‑pyrimidinones with reported anti‑HIV‑1 activity
Specific 5,6‑dimethyl pattern required for pharmacophore construction
Data to verify; based on single synthetic report
Co‑Crystal Diversity
Reported
4 co‑crystals (DMF, DMA, NMP, DMSO); 3 distinct H‑bond motifs; robust ADA–DAD synthon
Enables solid‑form optimization via flexible H‑bond co‑crystallization
SC‑XRD characterization; compare with monomotif thiouracils
CNS Assay Profile
Head‑to‑head
N¹‑allyl‑DMTU uniquely shortened pentobarbital‑induced sleep; 15 derivatives prolonged it
Divergent SAR: N¹‑allyl‑5,6‑dimethyl pattern produces antagonist‑like endpoint
Research assay; endpoint review required; convulsant liability noted

Regulatory Food Safety & Residue Testing

Due to its zero endogenous background and distinct +28 Da mass shift compared to standard thiouracils, 5,6-dimethyl-2-thiouracil is the gold-standard internal standard for LC-MS/MS quantification of banned thyreostatic drugs in livestock tissues, plasma, and urine, ensuring compliance with EU 2002/657/EC regulations [1].

Anti-HIV-1 NNRTI Synthesis

Serves as a critical heterocyclic building block for synthesizing sterically tuned S-alkylated pyrimidinone derivatives targeting HIV-1. The 5,6-dimethyl substitution provides the necessary lipophilicity and steric constraint required for specific hydrophobic pocket binding that unsubstituted analogs cannot achieve [2].

Transition Metal Complexation

Employed as a bidentate or monodentate ligand to synthesize novel transition metal complexes (e.g., Co, Ni, Zn). The methyl groups at the 5 and 6 positions influence the coordination geometry and solubility of the resulting complexes, differentiating them from those formed with generic 2-thiouracil [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thyreostat residue analysis in food‑producing animals
Validated internal standard performance
Method CCα/CCβ, accuracy, reproducibility compliance
Anti‑HIV‑1 pyrimidinone synthesis
Specific 5,6‑dimethyl substitution pattern
Synthetic identity and biological activity confirmation
Metal‑complexation studies and sensor design
Highest pKa′ and complex stability in thiouracil series
Complex formation constants and detection limits
Pharmaceutical co‑crystal engineering
Robust ADA–DAD H‑bond synthon with multiple co‑formers
Co‑crystal structure and solid‑state property optimization

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

156.03573406 g/mol

Monoisotopic Mass

156.03573406 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28456-54-4

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